molecular formula C26H28N2O5 B11516648 2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11516648
M. Wt: 448.5 g/mol
InChI Key: ZTKJKRCYUUVUKS-JVWAILMASA-N
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Description

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the core structure followed by functionalization. One common synthetic route includes the condensation of 2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents), solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, organometallic complexes.

Scientific Research Applications

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, catalysts, and ligands in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, antimicrobial agent, and in the study of biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic rings and functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxy-3-methylphenyl)propane: Similar in structure but lacks the hydrazide and trimethoxyphenyl groups.

    2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A): Commonly used in the production of polycarbonate plastics and epoxy resins.

    4,4’-Isopropylidenediphenol: Another bisphenol derivative with applications in polymer chemistry.

Uniqueness

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of hydrazide and trimethoxyphenyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific interactions and properties are desired.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

2-hydroxy-2,2-bis(3-methylphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28N2O5/c1-17-8-6-10-20(12-17)26(30,21-11-7-9-18(2)13-21)25(29)28-27-16-19-14-22(31-3)24(33-5)23(15-19)32-4/h6-16,30H,1-5H3,(H,28,29)/b27-16+

InChI Key

ZTKJKRCYUUVUKS-JVWAILMASA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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